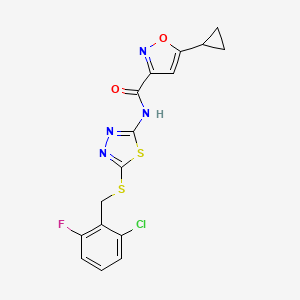![molecular formula C23H24N4O3 B3016427 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 872861-32-0](/img/structure/B3016427.png)
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the indole and piperidine rings, as well as the acetamide moiety. These structural features are common in compounds with potential opioid activity and antiallergic properties, as seen in the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of chiral or racemic amino acids to introduce various substituents, as well as amidification processes. For example, the synthesis of kappa-opioid agonists described in paper involves the introduction of alkyl and aryl substituents using amino acids. Similarly, the synthesis of antiallergic agents in papers and involves indolization and amidification steps. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by X-ray crystallography . The presence of indole and pyridine rings in the compound suggests that it may have a planar structure conducive to stacking interactions, which could be relevant for its binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo oxidation reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides leads to the formation of various products depending on the oxidant and reaction conditions . This suggests that the compound may also be susceptible to oxidation, which could affect its biological activity or pharmacokinetics.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, the properties of structurally related compounds can offer insights. Compounds with indole and piperidine rings typically exhibit moderate to high lipophilicity, which can influence their absorption and distribution in biological systems. The presence of an acetamide group can also affect the compound's solubility and hydrogen bonding potential, which are important for its interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized for its potential as a tubulin inhibitor, a key target in cancer therapy. One study detailed the spectroscopic characterization of a related compound, illustrating its promise in preclinical development (Knaack et al., 2001).
Utility in Pharmaceutical Research
- This compound has been featured in pharmaceutical research, particularly in the context of patents reflecting its applications in cardiac, neuroprotective, and cytostatic therapies (Habernickel, 2002).
Antimicrobial and Anticancer Applications
- Several studies have synthesized and tested derivatives of this compound for their antimicrobial and anticancer activities. For instance, certain derivatives have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015), and others have exhibited potent cytotoxic effects against various cancer cell lines (Horishny et al., 2021).
Effects on Memory and Cognitive Functions
- Research has been conducted on similar compounds to study their effects on memory and cognitive functions in animal models. For example, a related compound was synthesized and shown to improve memory abilities in mice (Li Ming-zhu, 2008).
Structural and Electrochemical Studies
- The structural and electrochemical properties of related Mannich bases have been investigated, providing insights into their potential applications in various fields of science (Naik et al., 2013).
Development of New Medicinal Agents
- This compound and its derivatives have been instrumental in the development of new medicinal agents, including those with antiepileptic activity (Kenda et al., 2004) and those targeting specific enzymes like ACAT-1 for the treatment of diseases involving its overexpression (Shibuya et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its effects in whole organisms .
Propriétés
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21(26-11-4-1-5-12-26)16-27-15-19(18-8-2-3-9-20(18)27)22(29)23(30)25-14-17-7-6-10-24-13-17/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBKCSCNXFNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


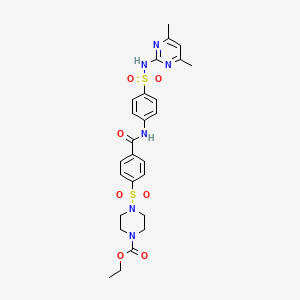
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

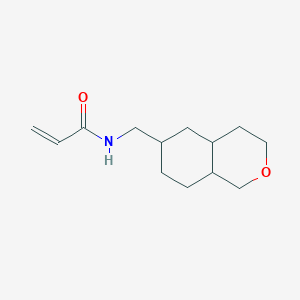
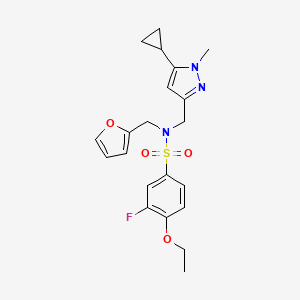
![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)
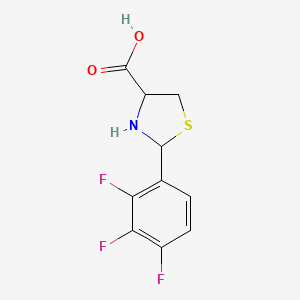
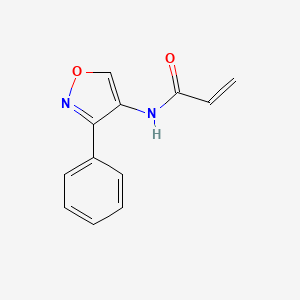
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
